molecular formula C13H11F3N6O B2954941 2-(1H-imidazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034373-68-5

2-(1H-imidazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

Número de catálogo: B2954941
Número CAS: 2034373-68-5
Peso molecular: 324.267
Clave InChI: OIMHHHIYELHRPO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(1H-imidazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide (CAS No. 2034373-68-5) is a heterocyclic compound with a molecular formula of C₁₃H₁₁F₃N₆O and a molecular weight of 324.26 g/mol . The structure features a triazolo[4,3-a]pyridine core substituted with a trifluoromethyl group at the 7-position, an imidazole ring linked via an acetamide bridge, and a methylene spacer. This design incorporates pharmacophoric elements associated with kinase inhibition, antimicrobial activity, and metabolic stability, particularly due to the trifluoromethyl group’s electron-withdrawing properties and the imidazole’s capacity for hydrogen bonding .

Propiedades

IUPAC Name

2-imidazol-1-yl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N6O/c14-13(15,16)9-1-3-22-10(5-9)19-20-11(22)6-18-12(23)7-21-4-2-17-8-21/h1-5,8H,6-7H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMHHHIYELHRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2CNC(=O)CN3C=CN=C3)C=C1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole and triazolopyridine intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include trifluoromethylating agents, nucleophiles, and various catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .

Análisis De Reacciones Químicas

Types of Reactions

2-(1H-imidazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Aplicaciones Científicas De Investigación

2-(1H-imidazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 2-(1H-imidazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole and triazolopyridine moieties can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparación Con Compuestos Similares

Structural and Functional Insights:

  • Triazolo-Pyridine vs. Pyrroles may exhibit greater conformational flexibility but lower enzymatic resistance.
  • Trifluoromethyl Group : Both the target compound and Compound 41 include a trifluoromethyl group, which improves lipophilicity and target-binding affinity. However, its position on the pyridine (C7 in the target) versus the pyridine (C6 in Compound 41) may alter steric interactions with biological targets .
  • Acetamide vs.
  • Oxadiazole Derivatives : Compounds 5a–5m utilize a 1,3,4-oxadiazole-thiol scaffold, which is less electron-deficient than triazolo-pyridine. This difference could reduce interactions with aromatic residues in enzyme active sites but improve thiol-mediated redox activity.

Research Findings

Pharmacological Implications:

  • The triazolo-pyridine scaffold in the target compound is prevalent in antiviral and kinase inhibitor drugs (e.g., alprazolam analogs), whereas pyrrole-carboxamides like Compound 41 are explored in oncology for kinase inhibition .

Physicochemical Properties:

  • The target compound’s lower molecular weight (324.26 vs. 418.41 for Compound 41) suggests superior bioavailability and membrane permeability, critical for central nervous system (CNS) targeting .
  • Imidazole’s pKa (~6.8) could enable pH-dependent solubility, advantageous for gastrointestinal absorption .

Actividad Biológica

The compound 2-(1H-imidazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide represents a novel class of bioactive molecules with potential therapeutic applications. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising an imidazole ring and a triazolo-pyridine moiety. Its molecular formula is C13H12F3N5C_{13}H_{12}F_3N_5, and it possesses significant lipophilicity due to the trifluoromethyl group, which may enhance its bioavailability.

Pharmacological Activity

Recent studies have highlighted various biological activities associated with this compound:

Anticancer Activity

The compound has shown promising anticancer properties through several mechanisms:

  • Inhibition of Kinases : It has been reported to inhibit key kinases involved in cancer progression, including EGFR and Src. In vitro studies indicated that the compound exhibits an IC50 value of approximately 0.24 μM against EGFR, showcasing its potential as an anticancer agent .
  • Cytotoxic Effects : The MTT assay results demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 and A549, with IC50 values ranging from 0.275 to 0.420 μM .

Anti-inflammatory Effects

The compound's anti-inflammatory activity has also been evaluated:

  • Inhibition of IL-6 Production : The compound significantly reduced IL-6 levels in treated cells, indicating its potential role in modulating inflammatory responses .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Kinase Inhibition : By targeting specific kinases such as EGFR and Src, the compound disrupts signaling pathways critical for tumor growth and survival.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Cytokine Release : It influences cytokine profiles, particularly reducing pro-inflammatory cytokines like IL-6.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

StudyObjectiveFindings
Arafa et al. (2023)Evaluate anticancer activityCompound showed IC50 values as low as 0.24 μM against EGFR; effective in multiple cancer cell lines .
Fallarini et al. (2021)Investigate metabolic stabilityDemonstrated excellent metabolic stability with minimal degradation in biological systems .
RSC Publications (2020)Assess anti-tubercular activityRelated compounds showed significant activity against Mycobacterium tuberculosis, indicating broader antimicrobial potential .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.